molecular formula C26H28Cl4N4Na2O14 B13396765 Chloramphenicole sodium succinate

Chloramphenicole sodium succinate

Cat. No.: B13396765
M. Wt: 808.3 g/mol
InChI Key: FMIVQHOBTFXMTG-BLRJFKRLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chloramphenicol sodium succinate is a broad-spectrum antibiotic used to treat severe bacterial infections. It is a prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body. This compound is particularly useful in treating infections where other antibiotics are ineffective or contraindicated .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloramphenicol sodium succinate is synthesized by esterifying chloramphenicol with succinic anhydride in the presence of an organic amine catalyst. The reaction involves the formation of an ester bond between the hydroxyl group of chloramphenicol and the carboxyl group of succinic anhydride .

Industrial Production Methods

In industrial settings, the synthesis of chloramphenicol sodium succinate involves large-scale esterification reactions followed by purification processes to obtain a high-purity product. The product is then formulated into injectable solutions for medical use .

Chemical Reactions Analysis

Types of Reactions

Chloramphenicol sodium succinate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of chloramphenicol sodium succinate results in the release of active chloramphenicol .

Common Reagents and Conditions

Major Products

The primary product of hydrolysis is chloramphenicol, which retains its antibiotic properties. Other reactions may produce various metabolites, including glucuronides and sulfates .

Scientific Research Applications

Chloramphenicol sodium succinate has a wide range of applications in scientific research:

Mechanism of Action

Chloramphenicol sodium succinate is hydrolyzed into chloramphenicol, which binds to the 50S subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the elongation of the peptide chain during protein synthesis. As a result, bacterial growth is halted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloramphenicol sodium succinate is unique due to its ability to be administered intravenously, providing higher blood concentrations of the active drug. This makes it particularly useful in treating severe infections where oral administration is not feasible .

Properties

Molecular Formula

C26H28Cl4N4Na2O14

Molecular Weight

808.3 g/mol

IUPAC Name

disodium;butanedioate;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/2C11H12Cl2N2O5.C4H6O4.2Na/c2*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(6)1-2-4(7)8;;/h2*1-4,8-10,16-17H,5H2,(H,14,18);1-2H2,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/t2*8-,9-;;;/m11.../s1

InChI Key

FMIVQHOBTFXMTG-BLRJFKRLSA-L

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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